1-(3-Bromo-2-fluorophenyl)ethane-1,2-diamine
CAS No.:
Cat. No.: VC17495599
Molecular Formula: C8H10BrFN2
Molecular Weight: 233.08 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H10BrFN2 |
|---|---|
| Molecular Weight | 233.08 g/mol |
| IUPAC Name | 1-(3-bromo-2-fluorophenyl)ethane-1,2-diamine |
| Standard InChI | InChI=1S/C8H10BrFN2/c9-6-3-1-2-5(8(6)10)7(12)4-11/h1-3,7H,4,11-12H2 |
| Standard InChI Key | RGFXAZBJMPYPQH-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=C(C(=C1)Br)F)C(CN)N |
Introduction
Synthesis Methods
Several synthetic routes can be employed to produce 1-(3-Bromo-2-fluorophenyl)ethane-1,2-diamine. Common reagents include:
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Potassium Permanganate (KMnO₄): Used for oxidation reactions during intermediate preparation.
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Lithium Aluminum Hydride (LiAlH₄): Employed for reduction steps to introduce or modify the amine groups.
General Synthesis Steps:
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Bromination and fluorination of a benzene derivative to form the substituted phenyl ring.
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Coupling of the substituted phenyl compound with ethane-1,2-diamine via nucleophilic substitution or reductive amination.
Biological Activity
Preliminary studies suggest that 1-(3-Bromo-2-fluorophenyl)ethane-1,2-diamine exhibits significant biological activity due to its ability to interact with enzymes and receptors involved in various disease pathways.
Potential Applications:
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Antimicrobial Activity: The compound shows promise against certain microbial strains.
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Anticancer Properties: The bromo and fluoro substituents may enhance binding affinity to molecular targets associated with cancer pathways.
Further research is required to elucidate the exact mechanisms of action and optimize its therapeutic potential.
Table: Key Characteristics of 1-(3-Bromo-2-fluorophenyl)ethane-1,2-diamine
| Property | Value/Description |
|---|---|
| Molecular Formula | |
| Molecular Weight | ~249.08 g/mol |
| Functional Groups | Bromo, Fluoro, Ethane-1,2-diamine |
| Potential Applications | Antimicrobial, Anticancer |
| Synthetic Reagents | KMnO₄, LiAlH₄ |
Comparison with Similar Compounds
The unique combination of bromine and fluorine substituents differentiates this compound from other phenyl-based diamines. These halogens enhance both electronic effects (e.g., dipole moment) and steric interactions, potentially improving binding affinity to biological targets.
Future Directions
To fully explore the potential of 1-(3-Bromo-2-fluorophenyl)ethane-1,2-diamine:
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Conduct detailed pharmacokinetic studies to assess bioavailability and metabolism.
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Investigate its interaction with specific enzymes or receptors through computational modeling.
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Optimize synthesis methods for scalability in pharmaceutical applications.
This compound holds promise as a lead molecule for drug development in antimicrobial and anticancer therapies, pending further validation through experimental studies.
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